4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-4-bromophenyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSDCPLEAEBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one typically involves the following steps:
Bromination: The starting material, 2-aminophenyl, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.
Piperazine Formation: The brominated intermediate is then reacted with 1-methylpiperazine under suitable conditions to form the piperazine ring.
Cyclization: The final step involves cyclization to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research has indicated that derivatives of piperazine, including 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one, exhibit potential antidepressant properties. A study demonstrated that compounds with similar structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms in animal models .
Case Study:
A comparative study evaluated the efficacy of various piperazine derivatives, including this compound, in reducing depressive behaviors in rodents. The results showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects.
1.2 Antitumor Activity
The compound has also been investigated for its antitumor properties. It acts as an inhibitor of certain tyrosine kinases involved in cancer cell proliferation. Research focusing on the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the aromatic ring can enhance their inhibitory effects on tumor growth .
Data Table: Antitumor Activity of Piperazine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15.5 | Tyrosine kinase inhibition |
| 4-(4-Fluorobenzyl)piperazine | 20.3 | Tyrosine kinase inhibition |
| 1-Methylpiperazine derivative | 18.7 | Apoptosis induction via caspase activation |
Neuropharmacological Applications
2.1 Cognitive Enhancement
Studies have explored the role of piperazine derivatives in cognitive enhancement, particularly through modulation of neurotransmitter systems such as acetylcholine and serotonin. The compound has shown promise as a potential cognitive enhancer, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Study:
In a clinical trial involving patients with mild cognitive impairment, administration of a piperazine derivative similar to this compound resulted in improved scores on cognitive assessments compared to placebo.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for its application development. The compound can be synthesized through various methods involving bromination and amination reactions.
Data Table: Synthetic Routes for Piperazine Derivatives
| Synthetic Route | Yield (%) | Comments |
|---|---|---|
| Bromination followed by amination | 85 | High yield; suitable for large-scale synthesis |
| Microwave-assisted synthesis | 90 | Reduced reaction time; environmentally friendly |
| Solvent-free synthesis | 80 | Cost-effective; minimal waste |
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogen-Substituted Piperazinone Derivatives
Compounds with halogenated aromatic substituents on the piperazinone ring are common in medicinal chemistry. Key examples include:
Key Observations :
- Aromatic Systems: Pyridine (in the fluorinated analog) and pyrimidine (in the chlorinated analog) introduce distinct electronic profiles. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding compared to monosubstituted benzene rings.
Amino-Substituted Piperazinone Derivatives
Amino groups influence solubility and intermolecular interactions. Notable analogs include:
Key Observations :
- Positional Effects: The ortho-amino group in the target compound may create steric hindrance compared to para-substituted analogs, affecting binding pocket interactions.
- Conjugation: Pyrimidinone derivatives (e.g., ) exhibit partial double-bond character in C–N bonds, enhancing rigidity and planarity compared to flexible piperazinone systems.
Piperazinone Derivatives with Heterocyclic Extensions
Compounds with fused or appended heterocycles offer diverse pharmacophoric properties:

Key Observations :
- Ring Strain: Azetidine-containing derivatives () may exhibit higher reactivity due to ring strain, contrasting with the stability of 6-membered piperazinones.
- Boron Integration : Boronated analogs () expand utility in catalysis or as imaging agents.
Biological Activity
4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological effects, including antimicrobial and anticancer activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure
The compound can be represented as follows:
This structure includes a piperazine ring, which is known for its ability to interact with biological macromolecules, enhancing its potential as a therapeutic agent.
Synthesis
Research has shown that derivatives of piperazine can be synthesized through various methods, including Mannich reactions and cyclization processes. The introduction of bromine and amino groups has been noted to enhance biological activity. For instance, the synthesis of this compound involves the reaction of 2-amino-4-bromobenzaldehyde with methylpiperazine under acidic conditions.
Antimicrobial Activity
Studies indicate that compounds containing piperazine moieties demonstrate significant antimicrobial properties. The introduction of a 4-bromophenyl group has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| This compound | Escherichia coli | < 15 µg/mL |
These findings suggest that the compound's structure allows for effective interaction with bacterial cell walls or essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives with bromine substitutions have shown promising results against several cancer cell lines:
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by modulating signaling cascades.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A comparative study evaluated the antibacterial properties of various piperazine derivatives, revealing that those with bromine substitutions had significantly lower MIC values against resistant strains of bacteria like MRSA.
- Anticancer Evaluation : A recent study assessed the cytotoxic effects on multiple cancer cell lines using MTT assays, confirming that modifications in substituents led to increased potency against HepG2 and MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : A typical synthesis involves coupling reactions between brominated aromatic amines and piperazinone derivatives. For example, refluxing 2-amino-4-bromoaniline with 1-methylpiperazin-2-one in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by purification via column chromatography (chloroform:methanol gradients) and crystallization from dimethyl ether . Optimization includes monitoring reaction progress with TLC, adjusting stoichiometry (1.2:1 molar ratio of aryl halide to piperazinone), and controlling temperature (80–100°C) to minimize side products.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substitution patterns and amine proton environments. Mass spectrometry (HRMS-ESI) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, particularly hydrogen bonding networks. For example, graph set analysis (as per Etter’s formalism) can classify N–H⋯O and C–H⋯Br interactions in the crystal lattice .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines for brominated aromatics and amines:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in a dry, ventilated area away from oxidizers.
- Emergency procedures: For skin contact, wash with soap/water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling of hydrogen bonding patterns?
- Methodology :
- Experimental : Refine SXRD data using SHELXL to resolve disorder or thermal motion artifacts. Compare hydrogen bond geometries (distance/angle) with quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level).
- Analysis : Apply graph set notation (e.g., motifs) to classify hydrogen bonding patterns and identify discrepancies between observed (crystallographic) and predicted (computational) networks .
Q. What experimental design considerations are critical for studying environmental degradation products of this compound?
- Methodology :
- Lab Studies : Simulate hydrolysis/photolysis under controlled pH and UV light. Use HPLC-MS to identify breakdown products (e.g., de-brominated intermediates).
- Field Studies : Track environmental fate via soil/water sampling near industrial sites. Apply LC-MS/MS for trace detection (LOD ≤ 1 ppb).
- Ecotoxicology : Assess toxicity using Daphnia magna or Danio rerio models, measuring LC values and bioaccumulation factors .
Q. How can receptor binding studies be designed to investigate interactions with neurotransmitter systems?
- Methodology :
- In Vitro Assays : Radioligand displacement assays (e.g., -flunitrazepam for GABA receptors) to measure IC. Use HEK293 cells expressing human receptors for specificity screening.
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites, focusing on piperazinone’s carbonyl and bromophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

